![molecular formula C11H12O4 B15133933 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)
3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid is a derivative of cinnamic acid, characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring. This compound is isotopically labeled with carbon-13 at the 7, 8, and 9 positions, making it useful in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid typically involves the esterification of 3,4-dimethoxybenzaldehyde with malonic acid, followed by decarboxylation. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The isotopic labeling with carbon-13 can be achieved by using carbon-13 labeled malonic acid in the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of isotopically labeled precursors would be carefully controlled to ensure the desired labeling pattern.
化学反应分析
Types of Reactions
3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form 3,4-dimethoxyphenylpropionic acid.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoquinone.
Reduction: 3,4-Dimethoxyphenylpropionic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of dyes and other chemicals.
作用机制
The mechanism of action of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic pathways and the identification of its molecular targets.
相似化合物的比较
Similar Compounds
3,4-Dimethoxycinnamic Acid: Similar structure but without isotopic labeling.
3,4-Dimethoxybenzoic Acid: Lacks the cinnamic acid moiety.
3,4-Dimethoxyphenylpropionic Acid: Reduced form of 3,4-Dimethoxycinnamic Acid.
Uniqueness
The unique feature of 3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid is its isotopic labeling with carbon-13, which makes it particularly valuable in research applications requiring precise tracking of carbon atoms in metabolic and synthetic pathways. This labeling provides insights into the compound’s behavior and interactions at a molecular level, distinguishing it from its non-labeled counterparts.
属性
分子式 |
C11H12O4 |
|---|---|
分子量 |
211.19 g/mol |
IUPAC 名称 |
(E)-3-(3,4-dimethoxyphenyl)(1,2,3-13C3)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+/i4+1,6+1,11+1 |
InChI 键 |
HJBWJAPEBGSQPR-MELSJBJPSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/[13CH]=[13CH]/[13C](=O)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B15133875.png)
![(4S)-5-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(3S,6R,11R,14S,17S,23S)-11-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-14-(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3-methyl-2,5,13,16,19,22-hexaoxo-8,9-dithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosan-6-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15133881.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B15133885.png)
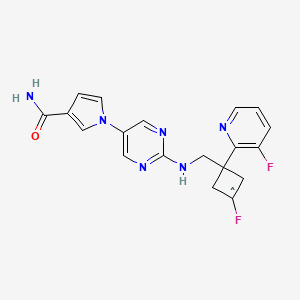
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

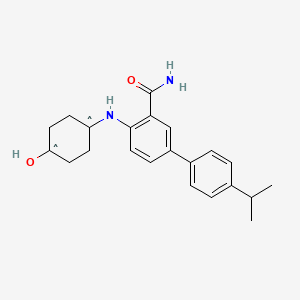
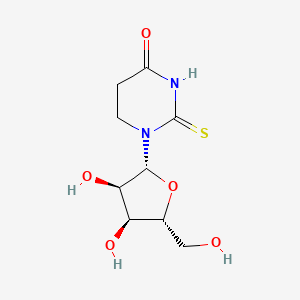
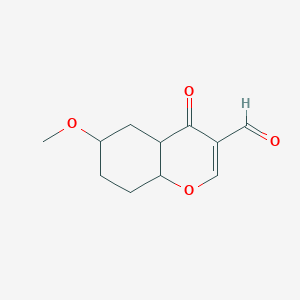
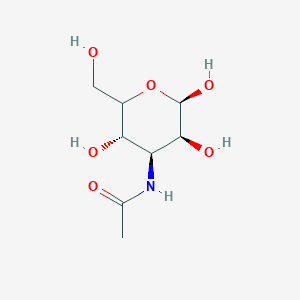
![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
